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molecular formula C12H10F3N3 B8640897 [(Pyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-42-7

[(Pyridin-4-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No. B8640897
M. Wt: 253.22 g/mol
InChI Key: AUAHOQZVIXYMFJ-UHFFFAOYSA-N
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Patent
US07026340B2

Procedure details

By using (3,3,3-trifluoropropyl)malononitrile (401 mg), N,N-dimethylformamide (6 ml), potassium carbonate (0.68 g) and 4-(chloromethyl)pyridine (406 mg) according to the similar method described in Production Example 4 was obtained 500 mg of 2-(4-pyridylmethyl)-2-(3,3,3-trifluoropropyl)malononitrile represented by the following formula (hereinafter referred to as the present invention compound (7)).
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
406 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][CH:5]([C:8]#[N:9])[C:6]#[N:7].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:19][C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1>CN(C)C=O>[N:23]1[CH:24]=[CH:25][C:20]([CH2:19][C:5]([CH2:4][CH2:3][C:2]([F:10])([F:11])[F:1])([C:8]#[N:9])[C:6]#[N:7])=[CH:21][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
401 mg
Type
reactant
Smiles
FC(CCC(C#N)C#N)(F)F
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
406 mg
Type
reactant
Smiles
ClCC1=CC=NC=C1
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CC(C#N)(C#N)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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